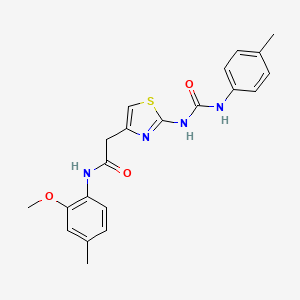
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the available literature on its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.5 g/mol
- CAS Number : 921499-23-2
The structural features include a thiazole ring, a ureido linkage, and aromatic substituents that are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably, it has been shown to exhibit potent cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| HepG2 | 0.62 ± 0.34 | Sorafenib | 1.62 ± 0.27 |
| A549 | Data not available | - | - |
This data indicates that the compound is significantly more effective than Sorafenib, a well-known kinase inhibitor used in hepatocellular carcinoma (HCC) treatment .
The mechanisms underlying the anticancer effects of this compound include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in HepG2 cells, preventing progression to mitosis and thereby inhibiting cell proliferation .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to early-stage apoptosis in cancer cells, as evidenced by increased caspase-3 activation and morphological changes indicative of apoptosis .
- Inhibition of Cell Migration : The compound has also been reported to significantly inhibit the migration of HCC cells, which is crucial for preventing metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the phenyl ring play a critical role in enhancing anticancer activity. For instance, compounds with halogenated phenyl groups exhibited superior activity compared to their non-halogenated counterparts .
- The ureido moiety is essential for maintaining hydrogen bonding interactions with target proteins, which enhances binding affinity and selectivity towards specific kinases involved in cancer progression .
Case Studies
A recent study focused on a series of ureido-substituted thiazole derivatives, including our compound of interest. The findings demonstrated that these derivatives not only exhibited significant cytotoxicity but also showed promising results in terms of selectivity towards cancer cells versus normal cells .
Properties
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-9-6-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBVBCTCPCUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














